molecular formula C11H14N4OS B7591860 2-(1,2,4-triazol-1-yl)-N-(3,4,5-trimethylthiophen-2-yl)acetamide

2-(1,2,4-triazol-1-yl)-N-(3,4,5-trimethylthiophen-2-yl)acetamide

Cat. No. B7591860
M. Wt: 250.32 g/mol
InChI Key: PIABZJDBXTUBRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,2,4-triazol-1-yl)-N-(3,4,5-trimethylthiophen-2-yl)acetamide, commonly known as TTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TTA is a heterocyclic compound that contains a triazole ring and a thiophene ring in its structure. This compound has been used in various scientific studies as a tool to investigate the biochemical and physiological effects of certain pathways and mechanisms.

Mechanism of Action

TTA acts as a selective agonist for PPARγ, which is a nuclear receptor that regulates gene expression. When TTA binds to PPARγ, it induces a conformational change that allows the receptor to interact with coactivator proteins and bind to specific DNA sequences in the nucleus. This leads to the activation of genes that are involved in glucose and lipid metabolism, as well as other cellular processes.
Biochemical and Physiological Effects:
TTA has been shown to have various biochemical and physiological effects in different cell types and animal models. In adipocytes, TTA has been shown to increase glucose uptake and enhance insulin sensitivity. In liver cells, TTA has been shown to decrease triglyceride accumulation and improve lipid metabolism. TTA has also been shown to have anti-inflammatory effects in various cell types, including macrophages and endothelial cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TTA in lab experiments is its selectivity for PPARγ. This allows researchers to specifically target this pathway and investigate its effects. TTA is also relatively stable and can be easily synthesized in the lab. However, one limitation of using TTA is its potential toxicity at high doses. Researchers must carefully dose TTA to avoid any adverse effects on cells or animals.

Future Directions

There are several future directions for the use of TTA in scientific research. One potential application is in the study of metabolic disorders such as diabetes and obesity. TTA has been shown to improve glucose and lipid metabolism, making it a potential therapeutic agent for these conditions. Another potential application is in the study of inflammation and immune system function. TTA has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Finally, TTA could be used as a tool to investigate the role of PPARγ in cancer development and progression. PPARγ has been shown to have both tumor-suppressive and tumor-promoting effects, and TTA could be used to selectively activate or inhibit this pathway in cancer cells.

Synthesis Methods

TTA can be synthesized through a multistep process that involves the reaction of various reagents. The first step involves the reaction of 2-chloro-N-(3,4,5-trimethylthiophen-2-yl)acetamide with sodium azide to form 2-azido-N-(3,4,5-trimethylthiophen-2-yl)acetamide. The second step involves the reaction of the azide compound with sodium ascorbate and copper (I) iodide to form TTA. This synthesis method has been optimized and improved over the years to increase the yield and purity of TTA.

Scientific Research Applications

TTA has been used in various scientific studies as a tool to investigate the biochemical and physiological effects of certain pathways and mechanisms. One of the main applications of TTA is in the study of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. TTA is a selective PPARγ agonist that has been shown to activate this pathway in various cell types. This pathway is involved in the regulation of glucose and lipid metabolism, making it a potential target for the treatment of metabolic disorders such as diabetes and obesity.

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)-N-(3,4,5-trimethylthiophen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c1-7-8(2)11(17-9(7)3)14-10(16)4-15-6-12-5-13-15/h5-6H,4H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIABZJDBXTUBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C)NC(=O)CN2C=NC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2,4-triazol-1-yl)-N-(3,4,5-trimethylthiophen-2-yl)acetamide

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